N-cyclohexyl-N-ethylpentanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-N-ethylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-3-5-11-13(15)14(4-2)12-9-7-6-8-10-12/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEFAFBBTOWPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-ethylpentanamide typically involves the reaction of cyclohexylamine with ethyl pentanoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows: [ \text{Cyclohexylamine} + \text{Ethyl Pentanoate} \rightarrow \text{this compound} + \text{Ethanol} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N-ethylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides with higher oxidation states.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation: Formation of N-cyclohexyl-N-ethylpentanoic acid.
Reduction: Formation of N-cyclohexyl-N-ethylpentylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-N-ethylpentanamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in pain pathways, thereby exerting analgesic effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with hydrophobic and polar regions of proteins .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of N-cyclohexyl-N-ethylpentanamide, highlighting differences in substituents, chain length, and functional groups:
Key Differences and Implications
- Chain Length and Backbone Modifications: this compound (hypothetical) has a five-carbon chain, whereas N-cyclohexyl-3-methylbutanamide has a four-carbon chain. Longer chains may increase lipophilicity but reduce solubility.
Functional Groups :
- This suggests cyclohexyl-containing amides may interact with DNA repair pathways.
Synthetic Yields :
- N-Cyclohexyl-2-methylenepentanamide was synthesized with a 73% yield via DMF-mediated coupling , comparable to yields in (45–76% for related amides). Lower yields in some cases (e.g., 41–50% ) highlight challenges in sterically hindered amide formations.
Q & A
Q. Table 2: Degradation Pathways
| Condition | Major Products | Analytical Confirmation |
|---|---|---|
| Oxidative (H₂O₂/Fe²⁺) | Cyclohexylamine + Pentanoic acid | GC-MS, LC-HRMS |
| Reductive (NaBH₄) | N-cyclohexyl-N-ethylpentanamine | ¹H NMR, IR |
Advanced: What pharmacological interactions are hypothesized for this compound?
Methodological Answer:
- Enzyme Inhibition: Molecular docking studies suggest affinity for cytochrome P450 3A4 (CYP3A4) due to hydrophobic interactions with the cyclohexyl group. Validate via fluorometric assays using recombinant CYP3A4 .
- Membrane Permeability: LogP calculations (~3.2) predict moderate blood-brain barrier penetration, warranting in vitro Caco-2 cell assays .
Advanced: How can researchers resolve contradictory spectral data for this compound?
Methodological Answer:
- Dynamic NMR: Use variable-temperature ¹H NMR to detect conformational exchange in the cyclohexyl ring (e.g., chair-flip transitions), which may obscure splitting patterns at standard temperatures .
- HSQC/HMBC: Heteronuclear correlation experiments clarify ambiguous ¹³C assignments, especially for overlapping methylene signals .
Advanced: What computational tools predict synthetic routes for derivatives?
Methodological Answer:
- Retrosynthesis AI: Tools like Pistachio or Reaxys propose feasible pathways using reaction templates (e.g., amidation of pentanoyl chloride with substituted amines) .
- DFT Calculations: Optimize transition states for sterically hindered reactions (e.g., bulky cyclohexyl group hindering nucleophilic attack) using Gaussian09 at the B3LYP/6-31G* level .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
